molecular formula C26H25F4N3O3S B606766 (R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline CAS No. 1018679-79-2

(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline

Cat. No. B606766
CAS RN: 1018679-79-2
M. Wt: 535.56
InChI Key: SLKURXRZHJOZOD-RUZDIDTESA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to be a good leaving group, suggesting that this compound could undergo reactions where this group is replaced by another .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of fluorine atoms could make the compound more lipophilic, affecting its solubility in different solvents .

Scientific Research Applications

Glucocorticoid Receptor Antagonist

CORT-108297 is a specific glucocorticoid receptor (GR) antagonist . It has a high affinity for GRs with a Ki of 0.45 nM .

Stress Response Regulation

CORT-108297 has been shown to decrease neuroendocrine stress responses . It attenuates stress-evoked glutamate efflux in the ventral tegmental area (VTA) together with dopamine (DA) efflux in the medial prefrontal cortex (mPFC) .

Dopamine Efflux Modulation

Blockade of prefrontal glucocorticoid receptors with CORT-108297 can reduce the activity of descending glutamatergic input to the VTA, thereby attenuating stress-evoked DA efflux in the mPFC .

Clinical Trials for Alzheimer’s Disease

CORT-108297 is being studied in a phase II clinical trial for its potential to mitigate the stress-mediated pathogenesis of Alzheimer’s disease (AD) . The trial is examining the effects of CORT-108297 on cognitive test performance in individuals with mild cognitive impairment (MCI) due to AD and in cognitively normal individuals with an increased risk for AD .

Potential Treatment for Memory Impairment

The same clinical trial is also investigating the effects of CORT-108297 on individuals with memory impairment . The primary aims of the trial are to compare the effects of CORT-108297 to placebo on cognitive test performance in individuals with MCI due to AD and in individuals at risk for AD, and to describe the side effects of CORT-108297 in study participants .

Glutamate Efflux Modulation

CORT-108297 has been shown to attenuate stress-evoked glutamate efflux in the VTA . This suggests that it may have potential applications in the treatment of conditions related to glutamate dysregulation.

Mechanism of Action

Target of Action

CORT-108297, also known as A17W0640NB, Cort108297, CORT 108297, ADS-108297, or ®-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids .

Mode of Action

CORT-108297 acts as a specific antagonist to the glucocorticoid receptor . It binds to the glucocorticoid receptor with high affinity, thereby inhibiting the receptor’s activity . This interaction blocks the effects of glucocorticoids, hormones that regulate various aspects of the body’s stress response .

Biochemical Pathways

The antagonistic action of CORT-108297 on the glucocorticoid receptor affects several biochemical pathways. For instance, it has been shown to decrease neuroendocrine stress responses . In a study involving mice, CORT-108297 was found to impair the reactivation of Herpes Simplex Virus 1 (HSV-1) in neurons, suggesting that it interferes with the corticosteroid-mediated activation of the glucocorticoid receptor, which stimulates viral gene expression during reactivation from latency .

Result of Action

The molecular and cellular effects of CORT-108297’s action are primarily related to its antagonistic effect on the glucocorticoid receptor. By blocking the receptor, CORT-108297 can modulate the body’s stress response at the cellular level . For example, it has been shown to decrease neuroendocrine stress responses and immobility in the forced swim test, a common measure of depressive-like behavior in rodents .

Action Environment

The efficacy and stability of CORT-108297 can be influenced by various environmental factors. For instance, it is currently being studied as a potential treatment for individuals with mild cognitive impairment due to Alzheimer’s disease or those at risk for developing Alzheimer’s due to family history, genetics, or memory problems . The effectiveness of CORT-108297 in these individuals may be influenced by factors such as age, overall health, and the presence of other medical conditions .

properties

IUPAC Name

(4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKURXRZHJOZOD-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@]12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F4N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144304
Record name CORT 108297
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline

CAS RN

1018679-79-2
Record name CORT 108297
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018679792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORT 108297
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORT-108297
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17W0640NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline
Reactant of Route 2
Reactant of Route 2
(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline
Reactant of Route 3
(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline
Reactant of Route 4
Reactant of Route 4
(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline
Reactant of Route 5
(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline
Reactant of Route 6
(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline

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